molecular formula C22H24N4O6 B11696218 3-(2,5-DI-Meo-PH)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2,5-DI-Meo-PH)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11696218
M. Wt: 440.4 g/mol
InChI Key: NAIVTQBZHLXWNK-FSJBWODESA-N
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Description

“3-(2,5-DI-Meo-PH)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-DI-Meo-PH)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-(2,5-DI-Meo-PH)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of “3-(2,5-DI-Meo-PH)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 2,4,5-Trimethoxybenzaldehyde
  • Other pyrazole derivatives

Uniqueness

“3-(2,5-DI-Meo-PH)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy groups and pyrazole core structure may result in unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O6/c1-28-14-6-7-18(29-2)15(9-14)16-10-17(25-24-16)22(27)26-23-12-13-8-20(31-4)21(32-5)11-19(13)30-3/h6-12H,1-5H3,(H,24,25)(H,26,27)/b23-12+

InChI Key

NAIVTQBZHLXWNK-FSJBWODESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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